6-(piperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
6-(piperidin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a piperidine ring attached to a pyridine ring with a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-1-yl)pyridine-2-carbonitrile typically involves the nucleophilic substitution of a halogenated pyridine derivative with piperidine. One common method is the reaction of 2-chloro-6-(piperidin-1-yl)pyridine with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
2-chloro-6-(piperidin-1-yl)pyridine+NaCN→this compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(piperidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Amides and Carboxylic Acids: From hydrolysis of the nitrile group.
Amines: From reduction of the nitrile group.
N-oxides: From oxidation of the piperidine ring.
Scientific Research Applications
6-(piperidin-1-yl)pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(piperidin-1-yl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-pyridinecarbonitrile: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
6-(morpholin-4-yl)pyridine-2-carbonitrile: Contains a morpholine ring instead of a piperidine ring, which can alter its pharmacological properties.
Uniqueness
6-(piperidin-1-yl)pyridine-2-carbonitrile is unique due to the presence of both a piperidine ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable scaffold in drug discovery and organic synthesis.
Properties
IUPAC Name |
6-piperidin-1-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-5-4-6-11(13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHWOUMZWOALQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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